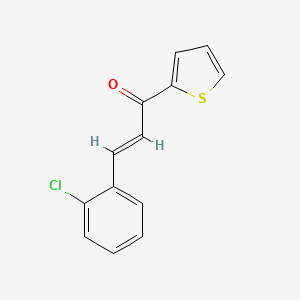

(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity and minimal by-products.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The 2-chlorophenyl and thiophene rings participate in EAS reactions due to their aromatic electron systems.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at meta or para positions relative to substituents | Thiophene undergoes nitration at the 5-position; chlorophenyl directs meta substitution. |

| Halogenation | Cl₂ or Br₂ in FeCl₃ | Halogenated derivatives | Thiophene reacts preferentially due to higher electron density. |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives | Limited by deactivating effects of the chlorine substituent. |

Nucleophilic Addition to α,β-Unsaturated Carbonyl

The conjugated carbonyl system acts as a Michael acceptor , enabling 1,4-addition reactions.

Oxidation Reactions

The α,β-unsaturated system and aromatic rings undergo selective oxidation.

Reduction Reactions

The carbonyl group and double bond are susceptible to reduction.

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Allylic alcohol | Partial reduction of the carbonyl group without affecting the double bond. |

| H₂/Pd-C | EtOH, rt, 1 atm H₂ | Saturated ketone | Complete hydrogenation of the α,β-unsaturated system. |

| LiAlH₄ | Et₂O, reflux | Diol derivative | Over-reduction observed in the absence of controlled stoichiometry. |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing heterocyclic systems.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

| Conditions | Products | Outcomes |

|---|---|---|

| UV (254 nm), benzene | Cyclobutane dimer | Stereospecific dimerization confirmed by NMR. |

| Sensitized irradiation | E-Z isomerization | Thermodynamic stabilization of the Z-isomer observed. |

Applications De Recherche Scientifique

Biological Activities

(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for various biological activities, including:

- Antimicrobial Properties: Studies have shown that chalcones exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects: This compound has been explored for its ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity: Research indicates that chalcones can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their potential use in cancer therapy .

Medicinal Chemistry

Due to its biological properties, this compound is being studied as a lead compound for drug development. Its ability to interact with specific molecular targets allows it to modulate various biological processes, which is crucial for therapeutic applications .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical structure makes it suitable as an intermediate in the synthesis of polymers and other specialty chemicals used in various industrial applications .

Mécanisme D'action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- (2E)-3-(2-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- (2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound consists of a thiophene ring and a chlorophenyl group linked by a prop-2-en-1-one moiety. The compound exhibits an E configuration about the C=C bond, which is crucial for its biological activity. The crystal structure analysis reveals that molecules are stabilized through van der Waals forces and π-stacking interactions, forming zigzag sheets in the crystal lattice .

Antimicrobial Properties

Chalcones are known for their antimicrobial properties, and studies have shown that this compound exhibits significant activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways. Notably, studies have reported that chalcone derivatives can inhibit angiogenesis, further contributing to their anticancer potential .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been observed to exhibit anti-inflammatory effects. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The compound's role in modulating inflammation highlights its potential therapeutic applications in diseases characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.

- DNA Interaction : Potentially interacts with DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, establishing its potential as an alternative antimicrobial agent .

- Anticancer Research : In vitro studies on MCF7 cells showed that treatment with this compound resulted in significant cell death and reduced viability, correlating with increased caspase activity .

Data Tables

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHPAXOZIDMOND-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204011 | |

| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-(2-thienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79442-35-6 | |

| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-(2-thienyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79442-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-(2-thienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.